Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 219.26 g/mol. It is classified as a carbamate derivative, which is significant in various chemical applications, particularly in medicinal chemistry and agrochemicals. The compound is identified by its CAS number 1232365-48-8 and is known for its potential biological activities.
The synthesis of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate typically involves the following steps:
Technical details regarding specific reagents and reaction times are critical for replicating the synthesis effectively, but detailed methodologies vary based on laboratory practices.
The molecular structure of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate can be represented by its structural formula, which highlights the arrangement of atoms:
CC(C)(C)OC(=O)NC1(CO)CC(F)C1, which provides insight into its connectivity and stereochemistry.Data regarding bond lengths, angles, and stereochemical configurations would typically be obtained through techniques such as X-ray crystallography or NMR spectroscopy.
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate can participate in various chemical reactions:
Technical details regarding reaction conditions such as solvent choice, temperature, and catalyst use are essential for optimizing these reactions.
The mechanism of action for tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate in biological systems may involve:
Quantitative data regarding binding affinities and kinetic parameters would typically be determined through biochemical assays.
The physical and chemical properties of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate include:
Relevant data such as melting point, density, and refractive index should be characterized for comprehensive material safety data sheets.
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate has several scientific uses:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: